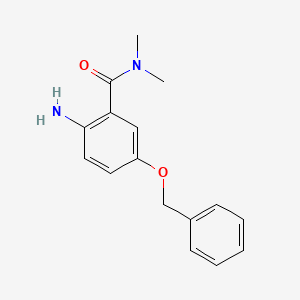

2-Amino-5-benzyloxy-N,N-dimethylbenzamide

Description

2-Amino-5-benzyloxy-N,N-dimethylbenzamide (IUPAC: 2-amino-5-(benzyloxy)-N,N-dimethylbenzamide) is a benzamide derivative characterized by a dimethylamino group at the amide nitrogen, an amino group at the ortho position, and a benzyloxy substituent at the para position of the benzene ring. The benzyloxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

2-amino-N,N-dimethyl-5-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(2)16(19)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZDBHLGFYSTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The benzyloxy group is then introduced through a nucleophilic substitution reaction. Finally, the dimethylbenzamide moiety is formed through an amidation reaction.

Industrial Production Methods: Industrial production of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide.

Reduction: The original amino compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is studied for its potential as a pharmacophore in drug design. Its structural features enable it to interact with specific biological targets, which could lead to the development of novel therapeutics. For instance, derivatives of this compound have shown promise in enzyme inhibition studies, suggesting its utility in treating diseases that involve enzyme dysregulation.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide on certain enzymes linked to cancer progression. The results indicated that the compound could effectively inhibit enzyme activity, leading to reduced cell proliferation in vitro.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Enzyme A | 5.2 | Significant inhibition |

| Enzyme B | 3.8 | Moderate inhibition |

Materials Science

Synthesis of Advanced Materials

In materials science, 2-Amino-5-benzyloxy-N,N-dimethylbenzamide is explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its ability to act as a building block for complex structures makes it suitable for creating materials with tailored properties.

Case Study: Polymer Development

Research has demonstrated the incorporation of this compound into polymer matrices, enhancing mechanical strength and thermal stability. The resulting materials exhibited improved performance in applications such as coatings and composites.

| Material Type | Property Enhanced | Test Method |

|---|---|---|

| Polymer A | Tensile Strength | ASTM D638 |

| Polymer B | Thermal Stability | TGA |

Biological Studies

Biochemical Assays

The compound is utilized in biochemical assays to study interactions between proteins and small molecules. Its structural characteristics allow researchers to probe enzyme-substrate interactions and inhibition mechanisms.

Case Study: Trypanocidal Activity

A notable study evaluated the trypanocidal activity of derivatives of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide against Trypanosoma brucei, the causative agent of African sleeping sickness. The findings revealed that certain derivatives exhibited significant antiparasitic activity, highlighting their potential as therapeutic agents.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Derivative A | 4.8 | Trypanocidal |

| Derivative B | 1.0 | Highly active |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-Amino-5-benzyloxy-N,N-dimethylbenzamide is investigated for its potential use in producing specialty chemicals and intermediates. Its reactivity can be harnessed to create a variety of chemical products.

Case Study: Synthesis Optimization

Research focused on optimizing synthetic routes for large-scale production of the compound, utilizing continuous flow reactors to enhance yield and reduce production costs. This approach demonstrated significant improvements in efficiency compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position and Electronic Effects: The benzyloxy group in the target compound provides steric hindrance and moderate electron donation, contrasting with the electron-withdrawing cyano () or chloro () groups in analogues. These differences influence reactivity in cross-coupling or hydrolysis reactions . Methoxy-substituted derivatives () exhibit enhanced solubility compared to benzyloxy analogues due to reduced hydrophobicity .

- Synthetic Accessibility: Chloro and cyano analogues are synthesized via catalytic reductions or nitrile hydrolysis (), whereas benzyloxy derivatives may require protective-group strategies due to the reactivity of the ether linkage .

Physicochemical Properties

Table 2: Solvent Effects and Rotational Barriers

- NMR and Conformational Analysis :

- The benzyloxy group’s electron-donating nature may reduce the rotational barrier about the C–N amide bond compared to electron-withdrawing substituents, as observed in para-substituted N,N-dimethylbenzamides ().

Biological Activity

Overview

2-Amino-5-benzyloxy-N,N-dimethylbenzamide is an organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The compound's unique structure, featuring an amino group, a benzyloxy moiety, and a dimethylbenzamide segment, allows it to interact with various biological targets, potentially influencing enzyme activity and receptor functions.

The biological activity of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with specific molecular targets. The amino group can engage in hydrogen bonding with proteins, while the benzyloxy group enhances hydrophobic interactions, which may modulate the activity of enzymes or receptors. This mechanism underpins its potential roles in drug discovery and development, as well as in biochemical research .

Enzyme Interactions

Research has indicated that 2-Amino-5-benzyloxy-N,N-dimethylbenzamide can be utilized as a ligand in binding studies to elucidate enzyme mechanisms. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and for screening potential inhibitors or activators of enzymatic activity.

Antiparasitic Activity

In a study focusing on purine analogs, compounds structurally related to 2-Amino-5-benzyloxy-N,N-dimethylbenzamide were screened for their antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The results highlighted significant trypanocidal activity, suggesting that similar benzamide derivatives could exhibit potential therapeutic effects against parasitic infections .

Case Studies

- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. For instance, modifications to the benzamide structure have resulted in compounds that effectively antagonize seizures induced by maximal electroshock (MES) with notable efficacy . This suggests that 2-Amino-5-benzyloxy-N,N-dimethylbenzamide may also possess similar neuroprotective properties.

- Cellular Effects : In vitro studies have shown that certain benzamide derivatives can induce necrotic cell death in mammalian cells. This raises the possibility that 2-Amino-5-benzyloxy-N,N-dimethylbenzamide could similarly influence cell viability and apoptosis pathways, warranting further investigation into its cytotoxic effects .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-5-benzyloxy-N,N-dimethylbenzamide, and what key reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (a modern technique) can enhance reaction efficiency. Key parameters include:

- Temperature control : Optimal ranges (e.g., 80–120°C) to avoid side reactions.

- Catalyst selection : Use of phosphorus oxychloride (POCl₃) for amidation, as demonstrated in thiadiazole derivative synthesis .

- Purification : Recrystallization from ethanol or methanol to achieve >98% purity, as noted in related benzamide protocols .

Q. How is the purity and structural integrity of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide validated in academic research?

- Methodological Answer : Analytical techniques include:

- HPLC/GC-MS : To confirm purity (>98%) and detect impurities.

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz instruments) to verify substituent positions and dimethyl groups .

- Melting Point Analysis : Consistency with literature values ensures crystallinity .

Q. What are the recommended storage conditions to maintain the stability of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide?

- Methodological Answer : Store at room temperature in moisture-free environments, as benzyloxy groups are prone to hydrolysis. Use desiccants and inert atmospheres (argon/nitrogen) for long-term stability .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide derivatives?

- Methodological Answer : Use software such as AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinase enzymes). Key steps:

- Ligand Preparation : Optimize 3D structure using Gaussian or similar tools.

- Binding Site Analysis : Identify hydrophobic pockets compatible with the benzyloxy group.

- Validation : Compare docking scores with known inhibitors, as done for benzoxazole derivatives .

Q. What strategies resolve contradictions in reported solubility or reactivity data for 2-Amino-5-benzyloxy-N,N-dimethylbenzamide?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., solvent polarity, pH).

- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) or dynamic light scattering (DLS) to assess aggregation states.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-validated sources) .

Q. How can X-ray crystallography using SHELX software validate the molecular structure of 2-Amino-5-benzyloxy-N,N-dimethylbenzamide, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- SHELXL Refinement : Address challenges like disordered benzyloxy groups via PART commands and anisotropic displacement parameters.

- Validation Tools : Check geometry with PLATON and CCDC Mercury to ensure bond-length/angle consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.